N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-4-(trifluoromethyl)benzamide N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-4-(trifluoromethyl)benzamide
Brand Name: Vulcanchem
CAS No.: 922056-43-7
VCID: VC5115108
InChI: InChI=1S/C17H13F3N2O3/c18-17(19,20)11-3-1-10(2-4-11)15(23)22-12-5-6-14-13(9-12)16(24)21-7-8-25-14/h1-6,9H,7-8H2,(H,21,24)(H,22,23)
SMILES: C1COC2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F)C(=O)N1
Molecular Formula: C17H13F3N2O3
Molecular Weight: 350.297

N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-4-(trifluoromethyl)benzamide

CAS No.: 922056-43-7

VCID: VC5115108

Molecular Formula: C17H13F3N2O3

Molecular Weight: 350.297

* For research use only. Not for human or veterinary use.

N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-4-(trifluoromethyl)benzamide - 922056-43-7

Description

Synthesis

The synthesis of N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-4-(trifluoromethyl)benzamide typically involves multi-step organic reactions. A common approach might include:

  • Formation of the oxazepine ring: This step involves the cyclization of appropriate precursors under controlled conditions.

  • Introduction of the trifluoromethyl group: This can be achieved through halogenation reactions using reagents like trifluoromethylating agents.

  • Coupling with benzamide: The final step involves coupling the oxazepine with 4-(trifluoromethyl)benzamide using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Chemical Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: Using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl position, although this is less common due to the stability of the CF3 group.

Biological Activity

While specific biological activity data for N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-4-(trifluoromethyl)benzamide is not available, compounds with similar structures have shown potential in modulating enzyme activity or receptor function. The benzoxazepine moiety suggests potential neuroactive properties, making it a subject of interest in pharmacological studies.

Data Table: Comparison of Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Biological Activity
3-chloro-4-methyl-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzene-1-sulfonamideNot specifiedNot specifiedPotential therapeutic applications in modulating enzyme activity or receptor function
3,4-difluoro-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamideC16H12F2N2O3318.28Exhibits antitumor properties
5-Benzyl-N-[(3s)-5-Methyl-4-Oxo-2,3,4,5-Tetrahydro-1,5-Benzoxazepin-3-Yl]-1,2-Oxazole-3-Carboxamide (GSK481)C21H19N3O4377.4Potential therapeutic applications, though specific details are not available
CAS No. 922056-43-7
Product Name N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-4-(trifluoromethyl)benzamide
Molecular Formula C17H13F3N2O3
Molecular Weight 350.297
IUPAC Name N-(5-oxo-3,4-dihydro-2H-1,4-benzoxazepin-7-yl)-4-(trifluoromethyl)benzamide
Standard InChI InChI=1S/C17H13F3N2O3/c18-17(19,20)11-3-1-10(2-4-11)15(23)22-12-5-6-14-13(9-12)16(24)21-7-8-25-14/h1-6,9H,7-8H2,(H,21,24)(H,22,23)
Standard InChIKey VOVXIEMYQBWVNX-UHFFFAOYSA-N
SMILES C1COC2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F)C(=O)N1
Solubility not available
PubChem Compound 44015673
Last Modified Aug 17 2023

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